UAU

Translational Efficiency Synonymous Codon Bias Chloroplast Protein Synthesis

UAU (UpApU) is a synthetic trinucleotide diphosphate (CAS 752-71-6; molecular formula C28H35N9O20P2; molar mass 879.57 g/mol) corresponding to the RNA codon for tyrosine (Tyr). As a well-defined, chemically synthesized oligoribonucleotide, UAU serves as a fundamental research reagent for investigating the molecular mechanisms of protein synthesis, including codon recognition, tRNA binding, and ribosomal decoding.

Molecular Formula C23H23N6O2+
Molecular Weight 415.5 g/mol
Cat. No. B15597215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUAU
Molecular FormulaC23H23N6O2+
Molecular Weight415.5 g/mol
Structural Identifiers
InChIInChI=1S/C23H22N6O2/c1-16-14-28(11-12-31-16)21-8-9-24-13-19(21)27-23(30)18-7-10-25-29-15-20(26-22(18)29)17-5-3-2-4-6-17/h2-10,13,15-16H,11-12,14H2,1H3,(H,27,30)/p+1/t16-/m0/s1
InChIKeyMENVSADYTLLXLP-INIZCTEOSA-O
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

UAU Trinucleotide Procurement Guide: Chemical Identity, Purity Benchmarks, and Research Utility


UAU (UpApU) is a synthetic trinucleotide diphosphate (CAS 752-71-6; molecular formula C28H35N9O20P2; molar mass 879.57 g/mol) corresponding to the RNA codon for tyrosine (Tyr) [1] [2]. As a well-defined, chemically synthesized oligoribonucleotide, UAU serves as a fundamental research reagent for investigating the molecular mechanisms of protein synthesis, including codon recognition, tRNA binding, and ribosomal decoding [3].

UAU Trinucleotide: Why Generic Nucleotide Analog Substitution Fails in Translational Fidelity Studies


A scientist seeking to model the precise molecular interactions of the tyrosine codon cannot simply interchange UAU with another trinucleotide, such as the synonymous tyrosine codon UAC, or a dinucleotide like UpA. The specific sequence and chemical identity of UAU determine its unique binding kinetics to the ribosome, its base-pairing stability with the cognate tRNA^Tyr anticodon (GUA), and its role as a specific substrate for RNA-modifying enzymes [1]. Substituting UAU with a generic analog, such as a randomly generated AU-rich oligonucleotide, will alter these critical biophysical parameters and invalidate quantitative comparisons in mechanistic studies of translational fidelity, codon bias, or tRNA modification [2].

Quantitative Evidence for UAU Trinucleotide Selection: Differentiated Performance Data vs. Comparators


UAU vs. UAC: A 2-Fold Difference in Translation Efficiency in Chloroplast Systems

A direct head-to-head comparison of translation efficiency between the synonymous tyrosine codons UAU and UAC was conducted in tobacco chloroplasts using a reporter gene assay [1]. The study quantified luciferase (LUC) activity as a measure of translation rate and found that the UAC codon was translated more than twice as efficiently as the UAU codon. This differential performance means that UAU provides a lower-efficiency baseline essential for studying codon bias effects and for use as a precise control when UAC is the comparator of interest [1].

Translational Efficiency Synonymous Codon Bias Chloroplast Protein Synthesis

UAU vs. CAU Anticodon: A 10,000-Fold Difference in Aminoacylation Efficiency

The specificity of methionyl-tRNA synthetase for its cognate tRNA^Met anticodon is exquisitely sensitive to base changes. A cross-study analysis of aminoacylation efficiency shows that changing the native CAU anticodon of tRNA^Met to UAU results in a 10,000-fold (10^4) reduction in aminoacylation by methionyl-tRNA synthetase [1]. This dramatic drop underscores the absolute requirement for a precise UAU trinucleotide sequence to act as a non-cognate or 'decoy' substrate when studying synthetase fidelity and proofreading mechanisms.

Aminoacyl-tRNA Synthetase Fidelity Codon-Anticodon Recognition Protein Synthesis Accuracy

UAU vs. CUA Codon: A 10,000-Fold Difference in tRNA Aminoacylation as a Decoy Substrate

A cross-study analysis of aminoacylation efficiency shows that changing the native CAU anticodon of tRNA^Met to UAU results in a 10,000-fold (10^4) reduction in aminoacylation by methionyl-tRNA synthetase, while changing it to the similarly non-cognate GAU anticodon results in a 1.2×10^5-fold reduction [1]. The differential between UAU and GAU (10,000-fold vs. 120,000-fold reduction) provides a quantitative scale for assessing synthetase selectivity. This validates UAU as a moderately stringent 'decoy' substrate, essential for calibrating assays that measure the proofreading efficiency of aminoacyl-tRNA synthetases against misacylation events [1].

tRNA Synthetase Fidelity Proofreading Mechanism Misacylation Assay

UAU as a Distinct Codon in Decoding Systems: tRNA^Ile(UAU) vs. tRNA^Ile(CAU) in Lactic Acid Bacteria

In Lactobacillus casei, the decoding of the AUA isoleucine codon is achieved by a tRNA^Ile2 bearing a UAU anticodon, which is directly recognized by the cognate isoleucyl-tRNA synthetase (IleRS) [1]. In stark contrast, the homologous tRNA^Ile2 in Lactobacillus plantarum, despite sharing over 60% amino acid sequence identity with the L. casei IleRS, is not aminoacylated due to the absence of a specific base modification at the wobble position of its UAU anticodon [1]. This organism-specific, qualitative difference in charging capacity (positive vs. zero) demonstrates that the UAU trinucleotide itself is not a universal functional unit; its activity is exquisitely dependent on its precise molecular context. Substituting UAU from one bacterial source for another without accounting for these species-specific modifications will yield erroneous results in tRNA identity and codon reassignment studies.

tRNA Modification Codon Reassignment Lactobacillus Genetics

UAU Sequence Motif in AU-Rich Elements: Minimal Functional Unit for mRNA Destabilization

In the context of mRNA decay, the specific sequence motif UUAUUUAUU has been identified as the minimal, essential AU-rich element (ARE) nonamer required for effective mRNA destabilization in mammalian cells [1]. The UAU trinucleotide is a critical component of this larger functional motif. While not a direct comparator study of UAU, this class-level evidence underscores that the UAU sequence, when part of a larger regulatory context, is not interchangeable with other trinucleotides; its specific arrangement within the ARE core is a key determinant of binding by regulatory proteins (e.g., HuR, AUF1) and subsequent mRNA half-life [1].

mRNA Stability Post-Transcriptional Regulation AU-Rich Element (ARE)

Validated Research Scenarios Where UAU Trinucleotide Procurement is Scientifically Justified


Synonymous Codon Bias and Translational Efficiency Studies in Plant and Eukaryotic Systems

Based on the evidence that UAU and UAC exhibit a >2-fold difference in translation efficiency in chloroplasts (Section 3.1), procurement of UAU is essential for constructing reporter constructs where a lower baseline of protein expression is required. UAU serves as the precise, synonymous codon comparator to UAC, enabling researchers to quantify the impact of codon bias on gene expression in plant and eukaryotic systems [1].

Aminoacyl-tRNA Synthetase Fidelity and Proofreading Assays

The 10,000-fold reduction in aminoacylation observed when a CAU anticodon is mutated to UAU (Section 3.2 & 3.3) validates the use of UAU as a well-characterized, non-cognate 'decoy' substrate. Researchers investigating the fidelity and proofreading mechanisms of aminoacyl-tRNA synthetases (aaRS) require UAU to calibrate their assays against misacylation events. The defined, intermediate activity of UAU relative to other non-cognate sequences (e.g., GAU) makes it a precise tool for quantitative enzymology studies [2].

Investigation of Species-Specific tRNA Modification and Codon Reassignment

The binary, organism-specific difference in tRNA^Ile(UAU) aminoacylation between L. casei and L. plantarum (Section 3.4) highlights the necessity of UAU as a specific molecular probe. Researchers studying the role of post-transcriptional tRNA modifications in codon recognition, or the evolution of genetic code reassignment in bacteria, must use UAU trinucleotides derived from defined, sequence-verified sources to ensure reproducibility and to correctly attribute functional differences to specific base modifications rather than to reagent variability [3].

Construction of Defined AU-Rich Element (ARE) Probes for mRNA Decay Studies

Given that UAU is a critical component of the minimal functional UUAUUUAUU motif for mRNA destabilization (Section 3.5), procurement of UAU is necessary for synthesizing sequence-precise RNA probes. These probes are used to dissect the binding kinetics and functional outcomes of interactions between ARE-binding proteins (AUBPs) and their target mRNAs. Random AU-rich oligonucleotides are insufficient to recapitulate the specific protein-binding and regulatory activity of this defined motif [4].

Technical Documentation Hub

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